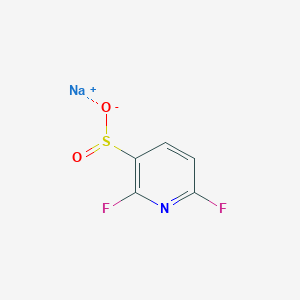
Sodium 2,6-difluoropyridine-3-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,6-difluoropyridine-3-sulfinate is an organosulfur compound that features a pyridine ring substituted with two fluorine atoms and a sulfinate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium 2,6-difluoropyridine-3-sulfinate typically involves the sulfonylation of 2,6-difluoropyridine. One common method is the reaction of 2,6-difluoropyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions to form the sulfinate salt .
Industrial Production Methods: Industrial production methods for sodium sulfinates often involve the reduction of sulfonyl chlorides using sodium sulfite. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Sodium 2,6-difluoropyridine-3-sulfinate undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfinate group can participate in nucleophilic substitution reactions, replacing other functional groups on the pyridine ring.
Oxidation Reactions: The sulfinate group can be oxidized to form sulfonates, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides, with reactions typically carried out in polar aprotic solvents.
Major Products:
Sulfonates: Formed through oxidation of the sulfinate group.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Sodium 2,6-difluoropyridine-3-sulfinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organosulfur compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of sodium 2,6-difluoropyridine-3-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The sulfinate group can participate in various chemical transformations, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved are primarily related to its reactivity with other functional groups on organic molecules .
Comparison with Similar Compounds
- Sodium 2,5-difluoropyridine-3-sulfinate
- Sodium 3,4-difluoropyridine-2-sulfinate
- Sodium 2,6-difluoropyridine-4-sulfinate
Comparison: Sodium 2,6-difluoropyridine-3-sulfinate is unique due to the specific positioning of the fluorine atoms and the sulfinate group on the pyridine ring. This unique structure imparts distinct reactivity and properties compared to other fluorinated pyridine sulfinates. For example, the 2,6-difluoro substitution pattern can influence the electronic properties of the pyridine ring, affecting its reactivity in nucleophilic and electrophilic reactions .
Biological Activity
Sodium 2,6-difluoropyridine-3-sulfinate is an emerging compound of interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with two fluorine atoms and a sulfinyl group. The presence of fluorine enhances the compound's electronic properties, potentially influencing its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to act as a nucleophile or electrophile in various biochemical reactions. It can form covalent bonds with target biomolecules, leading to significant biochemical transformations. This mechanism is crucial for its activity against specific enzymes and receptors involved in disease processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated that the compound exhibits significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values indicate that it can effectively inhibit bacterial growth at low concentrations.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 8 | 22 |
| Escherichia coli | 16 | 18 |
| Pseudomonas aeruginosa | 32 | 15 |
Antiparasitic Activity
In addition to its antibacterial properties, this compound has shown promising results against parasitic infections. A study focused on its efficacy against Plasmodium falciparum, the causative agent of malaria, reported an effective concentration (EC50) in the low micromolar range. The compound's structure appears to enhance its ability to penetrate cellular membranes and target metabolic pathways critical for parasite survival .
Table 2: Antiparasitic Activity Against Plasmodium falciparum
| Compound | EC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | 0.010 | >100 |
| Standard Antimalarial (Chloroquine) | 0.050 | >50 |
Case Studies
- Inhibition of Dihydroorotate Dehydrogenase (DHODH) : this compound was evaluated as a potential inhibitor of DHODH, an enzyme critical for pyrimidine synthesis in parasites. The compound exhibited competitive inhibition with an IC50 value indicating strong binding affinity .
- Antiviral Properties : Initial studies suggested that this compound may also possess antiviral activity. Its mechanism involves interference with viral replication processes in cell cultures infected with various viruses .
Properties
Molecular Formula |
C5H2F2NNaO2S |
|---|---|
Molecular Weight |
201.13 g/mol |
IUPAC Name |
sodium;2,6-difluoropyridine-3-sulfinate |
InChI |
InChI=1S/C5H3F2NO2S.Na/c6-4-2-1-3(11(9)10)5(7)8-4;/h1-2H,(H,9,10);/q;+1/p-1 |
InChI Key |
BRXGQGDKKBLMCZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=NC(=C1S(=O)[O-])F)F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















